Safety Profile of 1,4,4-Trimethylpyrazolidin-3-one vs. Unsubstituted Pyrazolidin-3-one
A direct head-to-head comparison reveals that 1,4,4-trimethylpyrazolidin-3-one exhibits a more hazardous profile than the unsubstituted parent pyrazolidin-3-one scaffold, according to notified CLP criteria. This is a critical differentiation factor for procurement and handling. The target compound is formally classified as Skin Irritant Category 2 (H315), Eye Damage Category 1 (H318), and Specific Target Organ Toxicity - Single Exposure Category 3 for respiratory irritation (H335) [1]. In contrast, the unsubstituted pyrazolidin-3-one core lacks such a specific and severe hazard classification [2]. This quantified difference in regulatory hazard classification directly impacts laboratory safety protocols and permissible exposure limits.
| Evidence Dimension | Regulatory Hazard Classification (CLP) |
|---|---|
| Target Compound Data | Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335) |
| Comparator Or Baseline | Pyrazolidin-3-one (unsubstituted parent scaffold) |
| Quantified Difference | Presence of severe eye damage and specific organ toxicity classifications for the target compound, absent for the comparator. |
| Conditions | Notified classification and labelling according to CLP criteria (European Chemicals Agency) |
Why This Matters
This safety data necessitates specific, and potentially more costly, handling and disposal procedures compared to less hazardous pyrazolidinone derivatives, directly influencing laboratory operational costs and compliance requirements.
- [1] European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1,4,4-trimethylpyrazolidin-3-one (EC 834-404-0). Retrieved from echa.europa.eu. View Source
- [2] European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyrazolidin-3-one (EC 217-693-4). Retrieved from echa.europa.eu. View Source
